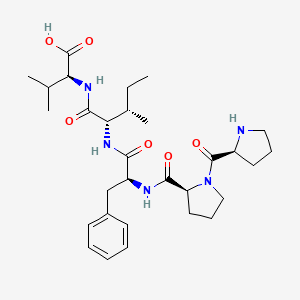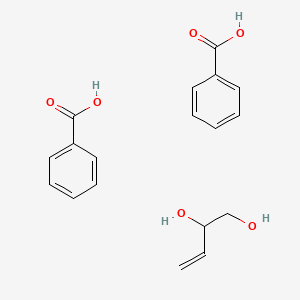![molecular formula C14H14N4O B14440768 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol CAS No. 74402-80-5](/img/structure/B14440768.png)
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol is a compound that features an imidazole ring, a phenol group, and an ethyl bridge. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Métodos De Preparación
The synthesis of 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(1H-imidazol-1-yl)ethane with phenol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Aplicaciones Científicas De Investigación
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s imidazole ring is known for its role in enzyme inhibition and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .
Comparación Con Compuestos Similares
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol can be compared with other imidazole-containing compounds such as:
1H-imidazole: A simpler compound with a single imidazole ring, used in various chemical reactions and as a precursor in drug synthesis.
2-(1H-imidazol-1-yl)ethanol: Similar to this compound but with an ethanol group instead of a phenol group, used in different chemical and biological applications.
The uniqueness of this compound lies in its combination of the imidazole ring and phenol group, which provides a distinct set of chemical and biological properties.
Propiedades
Número CAS |
74402-80-5 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
2-[1,1-di(imidazol-1-yl)ethyl]phenol |
InChI |
InChI=1S/C14H14N4O/c1-14(17-8-6-15-10-17,18-9-7-16-11-18)12-4-2-3-5-13(12)19/h2-11,19H,1H3 |
Clave InChI |
OQIKTPSJAHVTGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1O)(N2C=CN=C2)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


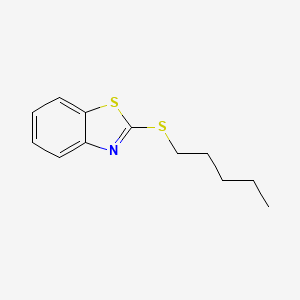
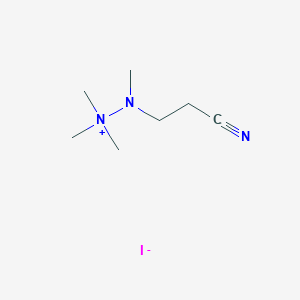
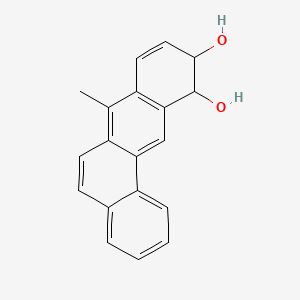

methanone](/img/structure/B14440711.png)

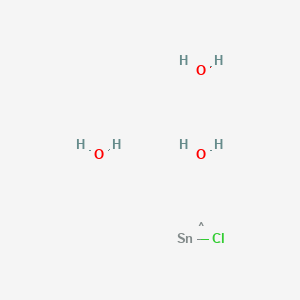
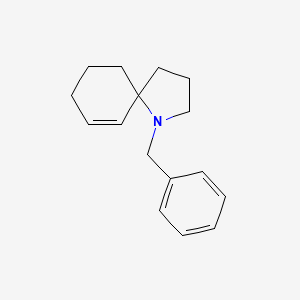
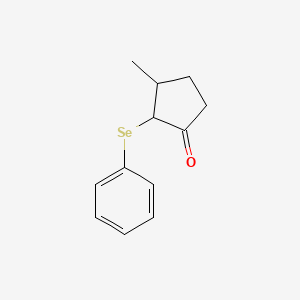
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
